molecular formula C16H24ClN B2905895 2-(1-Cyclohexen-1-YL)-N-(3-methylbenzyl)-1-ethanamine hydrochloride CAS No. 1048640-63-6

2-(1-Cyclohexen-1-YL)-N-(3-methylbenzyl)-1-ethanamine hydrochloride

Cat. No.: B2905895
CAS No.: 1048640-63-6
M. Wt: 265.83
InChI Key: JFYXCAAGUDVWLI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(cyclohexen-1-yl)-N-[(3-methylphenyl)methyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N.ClH/c1-14-6-5-9-16(12-14)13-17-11-10-15-7-3-2-4-8-15;/h5-7,9,12,17H,2-4,8,10-11,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYXCAAGUDVWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCCC2=CCCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1-Cyclohexen-1-YL)-N-(3-methylbenzyl)-1-ethanamine hydrochloride, with the CAS number 1048640-63-6, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C16H24ClN
  • Molecular Weight : 265.83 g/mol
  • Structure : The compound features a cyclohexenyl group and a methylbenzyl moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the context of antimicrobial and antiviral properties.

Antiviral Activity

A study involving the modification of pyridyl rings with cyclohexenyl structures showed promising results against HIV. Compounds similar to this compound demonstrated significant inhibition of reverse transcriptase (RT), which is crucial for HIV replication. For instance:

  • HI-346 , a related compound, exhibited an IC50 of 0.4 µM against recombinant RT, outperforming other anti-HIV agents like nevirapine (IC50 = 23 µM) .

This suggests that the cyclohexenyl structure may enhance the antiviral efficacy of related compounds.

Antimicrobial Activity

In addition to antiviral properties, compounds with similar structures have shown antibacterial activity. The presence of the cyclohexenyl group may play a role in disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

Study on HIV Inhibition

In a comparative study, HI-346 and HI-445 were tested against drug-sensitive and multidrug-resistant strains of HIV. The results indicated:

  • HI-346 : IC50 = 3 nM against HIV-1 strain HTLV(IIIB).
  • HI-445 : Demonstrated over 20-fold potency compared to standard treatments like AZT .

These findings highlight the potential of cyclohexenyl-containing compounds in developing effective antiretroviral therapies.

Toxicity Assessment

Despite their potent biological activities, studies have also evaluated the cytotoxicity of these compounds. Both HI-346 and HI-445 exhibited low cytotoxicity with CC50 values exceeding 100 µM, indicating a favorable safety profile at effective concentrations .

Summary Table of Biological Activities

Activity TypeCompoundIC50 ValueReference
AntiviralHI-3460.4 µM
AntiviralHI-4453 nM
AntibacterialRelated CompoundsVaries
CytotoxicityHI-346/HI-445CC50 > 100 µM

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s key structural feature is the 3-methylbenzyl group attached to the ethylamine nitrogen. Substitutions on the benzyl ring or the cyclohexenyl moiety significantly influence physicochemical properties (e.g., solubility, lipophilicity) and biological activity. Below is a comparative analysis of closely related analogs:

Compound Substituent Molecular Formula Molecular Weight (g/mol) CAS No. Key References
Target Compound 3-Methylbenzyl C₁₆H₂₄ClN 265.83 356537-07-0*
2-(1-Cyclohexen-1-yl)ethylamine HCl 4-Methylbenzyl C₁₆H₂₃N·HCl 265.82 356530-85-3
2-(1-Cyclohexen-1-yl)ethylamine HCl 2-Methylbenzyl C₁₆H₂₄ClN 265.83 1048649-07-5
2-(1-Cyclohexen-1-yl)ethylamine HCl 4-Fluorobenzyl C₁₅H₂₀ClFN 269.78 1048640-53-4
N-(4-Chlorobenzyl)-2-(1-cyclohexen-1-yl)-1-ethanamine HCl 4-Chlorobenzyl C₁₃H₂₀ClNO₂ 257.76 356537-07-0
N-(Cyclopropylmethyl)-2-(1-cyclohexen-1-yl)-1-ethanamine HCl Cyclopropylmethyl C₁₄H₂₂ClN 239.79 126541-72-8

Notes:

  • Positional Isomerism : The 3-methylbenzyl (target) vs. 4-methylbenzyl () substituents alter electronic and steric profiles. The para-methyl group may enhance lipophilicity, while meta-substitution could influence binding interactions in chiral environments .
  • Chlorobenzyl Variants : The 4-chlorobenzyl analog () has a lower molecular weight (257.76 vs. 265.83) due to reduced carbon content, which may correlate with differences in solubility or receptor affinity .
Pharmaceutical Intermediates

Several analogs, including the target compound, are intermediates in synthesizing bioactive molecules. For example:

  • The 4-methylbenzyl derivative (CAS 356530-85-3) is structurally analogous to intermediates used in opioid receptor modulators (e.g., tramadol derivatives) .
  • The cyclopropylmethyl variant (CAS 126541-72-8) shares similarities with cyclohexylamine-based antitussives like Bisolvon, which targets cough reflexes .
Structure-Activity Relationships (SAR)
  • Benzyl Substitution : Methyl groups at the 3-position (target) vs. 2- or 4-positions () may influence steric hindrance and π-π stacking in receptor binding.
  • Halogenated Derivatives : The 4-fluorobenzyl analog () could exhibit enhanced metabolic stability due to fluorine’s resistance to oxidative degradation .

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